Differential CB1 vs. CB2 Receptor Binding Selectivity Compared to AM-2201
MAM-2201 exhibits an inverse selectivity profile relative to its desmethyl analogue AM-2201 at human cannabinoid receptors. MAM-2201 preferentially binds CB2 (Ki = 0.582 ± 0.123 nM) over CB1 (Ki = 2.07 ± 0.82 nM), yielding a CB1/CB2 selectivity ratio of approximately 3.5:1 favoring CB2 [1]. In contrast, AM-2201 shows selectivity for CB1 (Ki = 1.0 nM) over CB2 (Ki = 2.6 nM), producing a CB1/CB2 ratio of approximately 0.4:1 favoring CB1 [1]. This represents an approximately 9-fold inversion in selectivity preference driven solely by the 4-methyl substitution on the naphthoyl moiety [1].
| Evidence Dimension | Human recombinant CB1/CB2 receptor binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | CB1 Ki = 2.07 ± 0.82 nM; CB2 Ki = 0.582 ± 0.123 nM (CB1/CB2 ratio ≈ 3.5:1) |
| Comparator Or Baseline | AM-2201: CB1 Ki = 1.0 nM; CB2 Ki = 2.6 nM (CB1/CB2 ratio ≈ 0.4:1) |
| Quantified Difference | ~9-fold inversion in CB1/CB2 selectivity preference (MAM-2201 favors CB2; AM-2201 favors CB1) |
| Conditions | Competition binding assay using [³H]CP-55,940 (0.5 nM) on CHO cell membranes expressing human recombinant CB1 and CB2 receptors; Ki calculated via Cheng-Prusoff equation at 30 °C |
Why This Matters
This difference is critical for experimental design: MAM-2201 is not a direct potency substitute for AM-2201 in studies targeting CB1-mediated endpoints, as its preferential engagement of CB2 may confound interpretations of receptor-specific pharmacology.
- [1] Corli, G., Bilel, S., Arfè, R., Coccini, T., Roda, E., Marchetti, B., ... & Marti, M. (2023). MAM-2201 acute administration impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice: a comparison with its analogue AM-2201. Psychopharmacology, 240(7), 1435-1452. View Source
